N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS: 902483-16-3; Chemenu ID: CM1001914) is a triazoloquinazoline derivative characterized by a benzyl group at the N5 position and a 4-methylphenyl substituent at the C3 position of the fused triazole-quinazoline core.
Properties
IUPAC Name |
N-benzyl-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-16-11-13-18(14-12-16)21-23-25-22(24-15-17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(23)27-26-21/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLJJHCWUSUHOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, CH-acids, and 5-amino-1,2,3-triazole in refluxing dimethylformamide . This method is efficient and yields highly substituted triazoloquinazolines.
Industrial Production Methods
Industrial production of this compound may involve scale-up reactions under microwave irradiation conditions. This method is catalyst-free and eco-friendly, involving enaminonitriles and benzohydrazides . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and condensation.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . The compound binds to the active site of these enzymes, blocking their activity and thereby modulating various biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazoloquinazoline Core
N-Butyl-3-(4-chlorophenyl)-N-methyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Features a butyl group and a methyl group on the N5 amine, with a 4-chlorophenyl substituent at C3.
- Molecular Formula : C₂₀H₂₀ClN₅ (Mass: 365.865).
- The N-methyl and N-butyl groups may reduce solubility compared to the benzyl group in the target compound .
N-(3-Chloro-4-methylphenyl)-3-(4-methylphenyl)sulfonyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Incorporates a sulfonyl group at C3 and a 3-chloro-4-methylphenyl group at N4.
- Key Differences : The sulfonyl group increases polarity, likely improving aqueous solubility but reducing membrane permeability. The chloro and methyl groups on the aryl ring may enhance steric and electronic interactions with targets .
N-[2-(3,4-Diethoxyphenyl)ethyl]-3-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Structure : Contains a 3,4-diethoxyphenethyl chain at N5 and a 4-methylphenyl group at C3.
- The extended ethyl chain may increase lipophilicity, affecting bioavailability .
Pharmacological Activity Insights
Anticancer Activity
- Thieno-Fused vs. Quinazoline-Fused Analogs: Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n) demonstrated superior anticancer activity over triazoloquinazolines (e.g., 6a–c) in NCI screens. The target compound’s quinazoline core may exhibit lower potency due to reduced π-π stacking interactions compared to thieno-fused systems .
- Activity of Triazoloquinazolines: Compound 6a (a triazoloquinazoline with a malononitrile substituent) showed marginal activity against Renal Cancer UO-31 (GP = 81.85%), suggesting that electron-deficient substituents may modestly enhance activity .
Antihistaminic Potential
- Triazoloquinazolinones with 4-benzyl or 4-phenyl substituents (e.g., Alagarsamy et al., 2007) demonstrated H₁-antihistaminic activity.
Physicochemical and Structural Properties
| Compound (Example) | Molecular Formula | Molecular Weight | Key Substituents | Potential Impact on Properties |
|---|---|---|---|---|
| Target Compound | C₂₅H₂₂N₅ | 392.48 | N5-benzyl, C3-4-methylphenyl | Moderate lipophilicity, balanced solubility |
| N-Butyl-3-(4-chlorophenyl)-N-methyl | C₂₀H₂₀ClN₅ | 365.86 | N5-butyl/methyl, C3-4-chlorophenyl | Higher hydrophobicity, reduced solubility |
| N-(3-Chloro-4-methylphenyl)-sulfonyl | C₂₃H₂₀ClN₅O₂S | 481.95 | C3-sulfonyl, N5-3-chloro-4-methyl | Increased polarity, enhanced target binding |
| N-[2-(3,4-Diethoxyphenyl)ethyl] | C₂₉H₃₁N₅O₂ | 493.59 | N5-diethoxyphenethyl, C3-4-methylphenyl | High lipophilicity, possible metabolic instability |
Biological Activity
N-benzyl-3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on existing research.
Chemical Structure and Properties
The compound features a triazole ring fused with a quinazoline moiety, characterized by the following structural components:
- Triazole Ring : Contributes to the compound's biological activity through interactions with various biological targets.
- Quinazoline Moiety : Known for its pharmacological properties, including antitumor and antimicrobial effects.
- Benzyl and 4-methylphenyl Groups : These substitutions may enhance lipophilicity and bioavailability.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. For instance, it has demonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
- Antiviral Properties : The compound has been evaluated for its activity against HIV. Mechanistic studies suggest it inhibits reverse transcriptase, which is crucial for viral replication.
- Anticancer Potential : Preliminary research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis in cancer cells through the modulation of specific signaling pathways.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound targets specific enzymes such as bacterial DNA gyrase and HIV reverse transcriptase, leading to the disruption of essential cellular processes.
- Modulation of Inflammatory Pathways : It has shown potential in reducing pro-inflammatory cytokines and oxidative stress in neuronal cells, suggesting neuroprotective properties.
Table 1: Summary of Biological Activities
Case Study: Antiviral Activity Against HIV
In a study evaluating the antiviral properties of this compound, the compound was tested on MT-4 cells. Results indicated an EC50 value significantly lower than that of standard antiviral agents, demonstrating its potential as a lead compound for further development in HIV therapy .
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests that it could serve as a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
